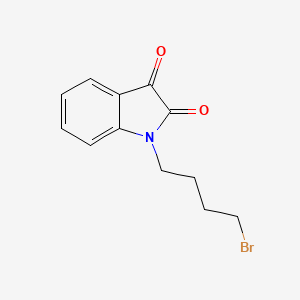

1-(4-Bromobutyl)isatin

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

1-(4-bromobutyl)indole-2,3-dione |

InChI |

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

YVKQIZORCPVLTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromobutyl Isatin

N-Alkylation of Isatin (B1672199) with 1,4-Dibromobutane (B41627)

The most direct and widely employed method for the synthesis of 1-(4-bromobutyl)isatin is the nucleophilic substitution reaction between isatin and 1,4-dibromobutane. This reaction involves the deprotonation of the nitrogen atom in the isatin ring, forming a nucleophilic isatin anion, which then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion.

Reaction Conditions and Optimization Protocols

The N-alkylation of isatin is typically performed under basic conditions to facilitate the formation of the isatin anion. wright.edu The reaction conditions are crucial for achieving high yields and minimizing side products, such as the bis-alkylation product where two isatin molecules react with one molecule of 1,4-dibromobutane.

Key reaction parameters that are often optimized include temperature, reaction time, and stoichiometry of the reactants. Conventional heating methods often require temperatures ranging from room temperature to 80 °C, with reaction times spanning several hours (5-24 hours). mdpi.com The stoichiometry is carefully controlled, often using an excess of 1,4-dibromobutane to favor the mono-alkylation product. Microwave-assisted synthesis has emerged as a significant optimization, drastically reducing reaction times to mere minutes and often improving yields. nih.govresearchgate.net For instance, microwave irradiation at 150 °C can complete the reaction in 5-15 minutes. mdpi.com

Purification Strategies and Yield Optimization

After the reaction is complete, the crude product mixture typically contains the desired 1-(4-bromobutyl)isatin, unreacted starting materials, the bis-alkylated byproduct, and inorganic salts. The purification process is critical for isolating the target compound with high purity.

Standard workup involves quenching the reaction with water to dissolve inorganic salts, followed by extraction of the organic components into a suitable solvent like ethyl acetate. mdpi.com The combined organic extracts are then dried and the solvent is removed under reduced pressure.

Common Purification Techniques:

Column Chromatography: This is the most effective method for separating the mono-alkylated product from the bis-alkylated byproduct and other impurities.

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the final product in high purity.

Yields for the N-alkylation of isatin with dibromoalkanes can range from moderate to excellent, typically between 30% and 90%. mdpi.com Optimization strategies to maximize yield include the careful selection of base and solvent, precise control of reaction temperature and time, and using an appropriate excess of the alkylating agent. mdpi.comnih.gov Microwave-assisted methods have been shown to significantly enhance yields in addition to reducing reaction times. nih.gov

Alternative Synthetic Routes to N-Substituted Isatins

While direct N-alkylation of a pre-formed isatin ring is the standard approach for synthesizing compounds like 1-(4-bromobutyl)isatin, it is valuable to consider the broader context of how N-substituted isatins are made. This includes modern, greener approaches to N-alkylation and the classical methods of forming the isatin ring itself, analyzed for their applicability to N-substituted targets.

Modern and Environmentally Benign Approaches for N-Alkylated Isatins

Recent research has focused on developing more sustainable and efficient methods for the synthesis of N-alkylated isatins, aiming to reduce waste, avoid harsh reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation is a key green chemistry approach. It dramatically shortens reaction times from hours to minutes, often requires less solvent, and can lead to higher yields and cleaner reactions. nih.govresearchgate.net

Metal-Free Catalysis: Some modern methods avoid the use of metal catalysts. One such approach involves using an I₂–DMSO system to catalyze the synthesis of N-alkylated isatins from 2-amino acetophenones via C–H bond activation and subsequent cyclization. nih.govdergipark.org.tr

Oxidative Methods: Environmentally benign methods include the oxidation of indole (B1671886) derivatives. nih.gov For example, the oxidation of indoles using molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer offers a green pathway to N-alkylated isatins. irapa.org

Domino Reactions: Unified multi-substrate domino approaches have been developed that allow for the metal-free and peroxide-free synthesis of N-alkylated isatins from starting materials like 2′-aminophenylacetylenes in a single pot. nih.gov

These modern techniques offer significant advantages over traditional methods, aligning with the principles of green chemistry by improving efficiency and reducing environmental impact.

Chemical Transformations and Derivatization Strategies of 1 4 Bromobutyl Isatin

Reactions Involving the N-Substituted Bromobutyl Chain

The 1-(4-bromobutyl) substituent provides a flexible four-carbon linker with a reactive terminal bromine atom. This site is predominantly exploited for nucleophilic substitution and subsequent functional group interconversions, serving as a key handle for introducing diverse chemical moieties or inducing cyclization.

The allylic bromide functionality of the bromobutyl chain is highly amenable to substitution by a wide array of nucleophiles. queensu.ca This reactivity is characteristic of an SN2 mechanism, where the strength of the nucleophile and the reaction conditions dictate the efficiency of the displacement. The carbon-bromine bond is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack.

A variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom bonds. For instance, the reaction with primary or secondary amines yields the corresponding N-substituted aminoalkyl isatins. These reactions are foundational for creating more complex derivatives, such as linking the isatin (B1672199) scaffold to other heterocyclic systems or biologically active molecules. researchgate.net The resulting onium bromide salts from reactions with tertiary amines can also act as effective isomerization catalysts in related systems. queensu.ca

| Nucleophile | Product Type | Significance |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | 1-(4-Dialkylaminobutyl)isatin | Introduction of basic nitrogen centers, potential for salt formation. |

| Azide (B81097) Ion (N₃⁻) | 1-(4-Azidobutyl)isatin | Precursor for triazoles (Click Chemistry) and primary amines (reduction). |

| Thiolates (RS⁻) | 1-(4-Alkylthiobutyl)isatin | Formation of thioethers. |

| Hydroxide (B78521) (OH⁻) / Alkoxides (RO⁻) | 1-(4-Hydroxybutyl)isatin / 1-(4-Alkoxybutyl)isatin | Conversion to alcohols or ethers. |

The conversion of the terminal bromide to other functional groups is a key strategy for elaborating the molecular structure of 1-(4-bromobutyl)isatin. One of the most significant interconversions is the formation of an azide. The reaction of N-(ω-bromoalkyl) isatins with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), efficiently yields the corresponding N-(ω-azidoalkyl) isatin derivatives. mdpi.com This nucleophilic substitution reaction is often promoted by the addition of potassium iodide. mdpi.com

The resulting azido (B1232118) group is a versatile functional handle. It is a key precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the facile conjugation of the isatin moiety to alkyne-containing molecules to form stable 1,2,3-triazole linkages. mdpi.com Furthermore, the azide can be readily reduced to a primary amine, providing another route to amino-functionalized isatin derivatives.

| Reagent | Solvent | Conditions | Product | Yield | Reference |

| Sodium Azide (NaN₃) | DMF | 70-75 °C, 1.5-3 h | 1-(4-Azidobutyl)isatin | 35-85% | mdpi.com |

| Sodium Azide (NaN₃) | DMSO | Room Temperature, 6 h | 1-(Azidoalkyl)isatin | Good | rsc.org |

The four-carbon chain of 1-(4-bromobutyl)isatin can serve as a flexible tether to facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems fused or spiro-linked to the isatin core. These reactions often involve a two-step process: first, a nucleophilic substitution at the terminal bromine to introduce a reactive group, followed by an intramolecular reaction of this new group with a site on the isatin ring.

For example, the terminal bromine could be displaced by a nucleophile that, in a subsequent step, attacks the electrophilic C3-carbonyl of the isatin. Alternatively, the isatin ring itself can be modified to introduce a nucleophilic center that can then attack the electrophilic carbon of the C-Br bond in an intramolecular SN2 reaction, leading to the formation of a new ring. The length of the butyl chain is crucial as it pre-organizes the molecule for the formation of thermodynamically stable 6- or 7-membered rings. The exploration of new reactivity modes and synthetic methods involving isatins is an attractive goal for constructing diverse nitrogen-containing heterocycles. rsc.org

Modifications of the Isatin Core in 1-(4-Bromobutyl)isatin Derivatives

While the bromobutyl chain offers a primary site for modification, the isatin nucleus itself possesses a rich reaction chemistry. The aromatic benzene (B151609) ring and the vicinal dicarbonyl groups at the C2 and C3 positions are susceptible to electrophilic and nucleophilic attacks, respectively.

The introduction of substituents onto the aromatic ring is a powerful method for modulating the electronic properties and biological activity of the resulting compounds. For example, bromination often occurs at the C-5 position, which is para to the nitrogen atom, a position often activated in related aromatic systems. nih.gov

| Reaction | Typical Reagents | Primary Position of Substitution |

|---|---|---|

| Bromination | Br₂, N-Bromosuccinimide (NBS) | C-5 or C-7 |

| Chlorination | Cl₂, N-Chlorosuccinimide (NCS) | C-5 or C-7 |

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5 |

The carbonyl groups of the isatin core are key sites for nucleophilic attack. The C3-keto carbonyl is significantly more electrophilic and reactive than the C2-amide carbonyl due to resonance stabilization of the latter involving the nitrogen lone pair. Consequently, a vast number of reactions occur selectively at the C3 position. nih.gov

Nucleophilic addition to the C3-carbonyl is a common transformation, leading to 3-hydroxy-2-oxindole derivatives. nih.gov This reaction can be performed with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium) and enolates.

Condensation reactions at the C3 position with compounds containing an active methylene (B1212753) group or with primary amines and their derivatives are also prevalent. For instance, isatins react with hydrazines or thiosemicarbazides to form the corresponding hydrazones or thiosemicarbazones. researchgate.net Aldol-type condensation reactions are also well-documented, providing a route to various 3-substituted-2-oxindoles. nih.govnih.gov These reactions are fundamental in the synthesis of spiro-heterocyclic systems, where the C3 carbon becomes a spiro center.

| Reagent/Reaction Type | Reactive Site | Product Class |

| Organometallic Reagents (e.g., RMgX) | C3-Carbonyl | 3-Alkyl/Aryl-3-hydroxy-2-oxindoles |

| Hydrazines (RNHNH₂) | C3-Carbonyl | Isatin-3-hydrazones |

| Hydroxylamine (NH₂OH) | C3-Carbonyl | Isatin-3-oximes |

| Wittig/Horner-Wadsworth-Emmons Reagents | C3-Carbonyl | 3-Alkylidene-2-oxindoles |

| Active Methylene Compounds | C3-Carbonyl | Aldol condensation products |

| Enolates/Ynamides | C3-Carbonyl | 3-Substituted-3-hydroxy-2-oxindoles |

Ring Expansion and Rearrangement Reactions of the Isatin Nucleus

The isatin nucleus can undergo ring expansion reactions, transforming the five-membered pyrrolidine (B122466) ring into a six-membered ring, typically yielding quinoline (B57606) derivatives. These reactions are valuable for accessing larger, often biologically active, heterocyclic systems that can be difficult to construct through other methods. The pronounced electrophilicity of the C3 carbonyl carbon of the isatin core is a key factor that facilitates these transformations.

One established method for the one-carbon homologation of isatins involves the use of diazomethane (B1218177) derivatives. For instance, a scandium triflate-catalyzed reaction between isatin derivatives and trimethylsilyldiazomethane (B103560) results in the insertion of a methylene group, leading to the formation of quinolin-2-one derivatives. Similarly, a metal-free, one-pot regioselective ring-expansion reaction has been reported using in situ generated α-aryldiazomethanes, which provides direct access to viridicatin (B94306) alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones). Another approach employs trifluorodiazoethane for the trifluoromethylative ring expansion of isatin, yielding substituted 3-hydroxy-4-trifluoromethyl-2-quinolinones. preprints.orgresearchgate.netnih.gov

While these reactions are well-documented for the general isatin scaffold, specific examples commencing with 1-(4-bromobutyl)isatin are not detailed in the reviewed literature. However, the underlying chemistry is applicable to N-substituted isatins, suggesting that 1-(4-bromobutyl)isatin could similarly be converted to the corresponding N-(4-bromobutyl)quinolin-2-one derivatives.

Table 1: Examples of Ring Expansion Reactions of the Isatin Nucleus

| Reagent | Catalyst/Conditions | Product Type |

|---|---|---|

| Trimethylsilyldiazomethane | Scandium triflate | Quinolin-2-one |

| In situ α-aryldiazomethanes | K₂CO₃, Ethanol, 80°C (Metal-free) | Viridicatin Alkaloids |

This table presents general reaction types applicable to the isatin scaffold.

Synthesis of Hybrid Molecules and Conjugates Utilizing 1-(4-Bromobutyl)isatin as a Precursor

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a prominent approach in drug discovery to create novel molecules with potentially enhanced or synergistic biological activities. 1-(4-Bromobutyl)isatin is an ideal precursor for this purpose, as the bromobutyl chain serves as a flexible and reactive linker to attach other molecular scaffolds to the isatin core.

Isatin-Quinoline Conjugates

Isatin-quinoline hybrids are a significant class of compounds, with research indicating their potential as antitubercular and antimalarial agents. The synthesis of these conjugates can be readily achieved using 1-(4-bromobutyl)isatin. A primary synthetic route involves the N-alkylation of an amino-substituted quinoline with 1-(4-bromobutyl)isatin. In this nucleophilic substitution reaction, the amino group of the quinoline displaces the bromide on the butyl chain, forming a stable amine linkage that tethers the two heterocyclic systems.

Alternatively, the C3-carbonyl group of 1-(4-bromobutyl)isatin can be targeted. Condensation with a quinoline derivative bearing a hydrazide moiety (a carbohydrazide) in an acidic medium, such as acetic acid, yields a hydrazone-linked conjugate. This approach connects the isatin C3 position to the quinoline scaffold via the butyl chain at the N1 position.

Table 2: Synthetic Strategies for Isatin-Quinoline Conjugates from 1-(4-Bromobutyl)isatin

| Reaction Type | Isatin Reactant Site | Quinoline Reactant | Linkage Formed |

|---|---|---|---|

| Nucleophilic Substitution | N1-(CH₂)₄-Br | Aminoquinoline | N1-(CH₂)₄-NH -Quinoline |

Isatin-Thiosemicarbazide Derivatives

The reaction of isatin with thiosemicarbazides is a robust and straightforward method for generating isatin-3-thiosemicarbazones. These derivatives have been investigated for a wide range of biological activities. The synthesis involves a condensation reaction between the highly reactive C3-keto group of the isatin ring and the primary amine of a thiosemicarbazide (B42300) or its N4-substituted analogues.

This reaction is typically carried out by refluxing equimolar amounts of the N-substituted isatin and the chosen thiosemicarbazide in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. The 1-(4-bromobutyl) group at the N1 position of the isatin ring remains intact during this transformation, yielding the corresponding 1-(4-bromobutyl)isatin-3-thiosemicarbazone. The properties of the final hybrid molecule can be systematically modified by varying the substituent at the N4-position of the thiosemicarbazide moiety.

Isatin-Piperazine Hybrids

The flexible and often protonatable nature of the piperazine (B1678402) ring makes it a popular component in medicinal chemistry for modulating physicochemical properties. Isatin-piperazine hybrids can be synthesized from 1-(4-bromobutyl)isatin through a direct nucleophilic substitution reaction. The secondary amine of a monosubstituted or unsubstituted piperazine can act as a nucleophile, attacking the electrophilic carbon of the bromobutyl chain and displacing the bromide ion. This reaction, typically performed in the presence of a base such as potassium carbonate to neutralize the HBr byproduct, efficiently links the isatin N1-position to a piperazine nitrogen via the butyl spacer.

Another synthetic strategy involves modifying the C3 position of the isatin core. For example, condensation of 1-(4-bromobutyl)isatin with a piperazine-containing hydrazide would form a C3-hydrazone linkage to the piperazine moiety.

Isatin-Coumarin and Isatin-Azole Hybrids

Coumarins and various azoles (e.g., triazoles, pyrazoles, thiazoles) are important heterocyclic scaffolds that are frequently hybridized with isatin to explore new therapeutic potential. The 1-(4-bromobutyl) group is an excellent tether for creating such hybrids.

Isatin-Coumarin Hybrids: These conjugates can be prepared by reacting 1-(4-bromobutyl)isatin with a hydroxycoumarin derivative. Under basic conditions, the hydroxyl group of the coumarin (B35378) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the bromide from the butyl chain, resulting in an ether linkage between the two scaffolds.

Isatin-Azole Hybrids: A powerful and widely used method for synthesizing isatin-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" chemistry reaction. This approach requires converting one of the precursors to an azide and the other to an alkyne. For example, 1-(4-bromobutyl)isatin can be readily converted to 1-(4-azidobutyl)isatin by reaction with sodium azide. This intermediate can then be "clicked" with an alkyne-functionalized azole, or another heterocyclic system, to regioselectively form a stable 1,2,3-triazole ring that links the two molecular fragments.

Table 3: Synthesis of Isatin-Coumarin/Azole Hybrids from 1-(4-Bromobutyl)isatin

| Hybrid Type | Synthetic Strategy | Key Intermediate from 1-(4-Bromobutyl)isatin | Second Reactant | Linkage Formed |

|---|---|---|---|---|

| Isatin-Coumarin | Williamson Ether Synthesis | 1-(4-Bromobutyl)isatin | Hydroxycoumarin | Butyl-ether |

Conjugates with Natural Product Scaffolds (e.g., Cryptolepines)

Cryptolepine (B1217406), an indoloquinoline alkaloid, is a planar heterocyclic system known for its DNA intercalating properties and antimalarial activity. Hybridizing isatin with natural product scaffolds like cryptolepine is a strategy to develop novel agents with unique mechanisms of action.

A plausible and chemically direct method to synthesize an isatin-cryptolepine conjugate using 1-(4-bromobutyl)isatin involves N-alkylation of the cryptolepine core. The indole (B1671886) nitrogen (N5) of the cryptolepine scaffold can act as a nucleophile, displacing the bromide from the butyl chain of 1-(4-bromobutyl)isatin. This reaction would create a direct link between the N1 position of isatin and the N5 position of cryptolepine via the flexible four-carbon chain. Such a strategy is supported by literature that describes the incorporation of basic side-chains onto the cryptolepine scaffold to modulate biological activity. This synthetic approach would yield a novel hybrid molecule combining the structural features of both isatin and cryptolepine.

Mechanistic Studies and Structure Activity Relationship Sar Investigations

Elucidation of Reaction Mechanisms for 1-(4-Bromobutyl)isatin Transformations

The compound 1-(4-Bromobutyl)isatin serves as a versatile intermediate in organic synthesis, primarily through transformations involving both the isatin (B1672199) core and the reactive bromobutyl side chain. The fundamental reaction for its formation is the N-alkylation of the isatin nucleus. This reaction is highly dependent on the conditions and the nature of the alkylating agent. conicet.gov.ar

The mechanism for the N-alkylation of isatin involves the deprotonation of the acidic N-H group by a base, forming an ambident isatin anion. In the presence of alkaline carbonates in aprotic polar solvents, the reaction with an appropriate alkyl halide, such as 1,4-dibromobutane (B41627), proceeds with the nucleophilic nitrogen atom attacking the electrophilic carbon of the alkyl halide, leading predominantly to the N-alkyl derivative. conicet.gov.ar The choice of base and solvent is crucial; for instance, the use of alkali metal salts favors N-alkylation, whereas silver salts can lead to O-alkylated regioisomers. conicet.gov.ar

Once formed, 1-(4-Bromobutyl)isatin can undergo further transformations. The terminal bromine on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the conjugation of the isatin moiety to other molecules or functional groups. For example, it can react with aminoquinolines and their hydrazinyl derivatives to assemble isatin–quinoline (B57606) conjugates. researchgate.net These subsequent reactions typically follow standard SN2 mechanisms, where a nucleophile displaces the bromide ion, extending the molecular structure and enabling the creation of diverse chemical libraries for biological screening. The isatin core itself can also participate in various reactions, such as condensation at the C3-keto group, allowing for the synthesis of Schiff bases and hydrazones. uokerbala.edu.iqsemanticscholar.org

Influence of N-Alkylation and Bromobutyl Chain on Molecular Recognition and Binding

The introduction of an alkyl chain at the N-1 position of the isatin scaffold, as seen in 1-(4-Bromobutyl)isatin, significantly influences the molecule's physicochemical properties and its ability to engage in molecular recognition and binding with biological targets. N-alkylation is a frequently employed strategy in the design of isatin-based bioactive compounds, as it can markedly enhance biological activity. nih.gov

The primary effect of N-alkylation is an increase in lipophilicity. researchgate.net This property can improve the molecule's ability to cross biological membranes, thereby enhancing its bioavailability and access to intracellular targets. The 4-bromobutyl chain, specifically, provides a flexible linker that allows the isatin core to adopt various conformations and orient itself optimally within a protein's binding pocket. This conformational flexibility can be crucial for establishing effective interactions with target residues.

Structure-Activity Relationships of 1-(4-Bromobutyl)isatin Derivatives in Molecular Recognition and Binding

The biological activity of isatin derivatives is finely tuned by their structural features. Structure-activity relationship (SAR) studies have been instrumental in optimizing these molecules for various therapeutic targets by systematically modifying the isatin nucleus and its substituents.

Substitutions on the aromatic ring of the isatin nucleus have a profound impact on binding affinity and biological activity. researchgate.net Halogenation is a particularly effective strategy.

Halogenation : The introduction of halogen atoms (F, Cl, Br) at positions C-5, C-6, or C-7 often leads to enhanced potency. nih.gov For instance, 5-halogenation has been shown to cause a marked enhancement in antibacterial activity. nih.gov In a series of multi-substituted isatin derivatives, the addition of a fluorine atom at the C-6 position or a bromine atom at the C-7 position increased cytotoxic effects on tumor cells. mdpi.com Specifically, 5,7-dibromoisatin analogs have demonstrated significant anticancer activity. nih.gov The positive effect of halogens is attributed to their ability to increase lipophilicity, which aids in membrane permeability, and to participate in halogen bonding, which can stabilize the ligand-protein complex. jetir.org

Electronic Effects : The electronic nature of the substituents also plays a critical role. Both electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃), and electron-withdrawing groups (EWGs) like nitro (-NO₂) have been explored. The effect is often position-dependent. SAR studies on isatin-gallate hybrids showed that a methoxy group at the C-5 position resulted in the highest antioxidant activity, while halogenated compounds at the same position showed lower activity. pensoft.net In another study on tyrosinase inhibitors, derivatives with EDGs on an attached phenyl ring generally showed higher inhibitory activity than those with halogens. nih.gov Computational studies have shown that substituents at the C-5 position alter the HOMO-LUMO energy gap, which affects the molecule's stability and reactivity. uokerbala.edu.iq The highest binding affinity towards cyclin-dependent kinase 2 (CDK2) was observed for a 5-nitroisatin derivative, where the nitro group's oxygen atoms participate in additional hydrogen bonding interactions. mdpi.com

The table below summarizes the observed effects of various substituents on the isatin nucleus.

| Position | Substituent | Effect on Activity | Target/Assay |

| C-5 | Halogen (Br, Cl) | Increased binding affinity to MAO-B nih.gov | MAO-B Enzyme |

| C-5 | Nitro (-NO₂) | Highest binding affinity mdpi.com | CDK2 Enzyme |

| C-5 | Methoxy (-OCH₃) | Highest antioxidant activity pensoft.net | DPPH radical scavenging |

| C-6 | Fluorine (-F) | Increased cytotoxic activity mdpi.com | K562 leukemia cells |

| C-7 | Bromine (-Br) | Increased cytotoxic activity mdpi.com | HT-29 colon cancer cells |

The linker connecting the isatin core to other parts of a molecule, or the N-alkyl chain itself, is a key determinant of binding affinity. The length and flexibility of this chain are critical. The four-carbon bromobutyl chain offers significant conformational flexibility, allowing the isatin pharmacophore to position itself favorably within a binding cleft.

However, SAR studies have shown that there is often an optimal linker length for a given biological target. In a study of 5,7-dibromoisatin analogs designed as tubulin polymerization inhibitors, compounds with N-propyl or N-benzyl groups were found to be essential for activity, while the corresponding N-butyl derivatives did not show improved potency. nih.gov This suggests that for that specific target, a four-carbon chain may be too long or may position the isatin core in a less favorable orientation compared to a three-carbon chain. The flexibility of the butyl chain allows it to explore a wider conformational space, but this does not always translate to stronger binding if the optimal conformation is not among them or if there is an entropic penalty upon binding. Therefore, the length of the N-alkyl chain must be carefully optimized for each specific biological target.

A direct correlation exists between the structural modifications of isatin derivatives and their performance in biological assays. By combining substitutions on the isatin nucleus with optimized N-alkyl chains, researchers have developed potent inhibitors for various enzymes and cytotoxic agents against cancer cell lines.

Enzyme Inhibition : Isatin derivatives have been extensively studied as enzyme inhibitors. For monoamine oxidase (MAO), an enzyme targeted for neurodegenerative diseases, substitutions at the C-5 and C-6 positions of the isatin ring generally increase binding affinity for both MAO-A and MAO-B isoforms. nih.govnih.gov In the case of cyclin-dependent kinase 2 (CDK2), a cancer target, halogen substituents at the 2,6-positions of a phenyl ring attached to an isatin-hydrazone scaffold resulted in the most potent derivatives against MCF-7 breast cancer cells. mdpi.com Specifically, compound 4j (2,6-dichlorophenyl) showed an IC₅₀ of 1.51 µM against MCF-7 and 0.245 µM against CDK2. mdpi.com

Cytotoxic Activity : The antiproliferative activity of isatin derivatives against cancer cell lines is highly structure-dependent. In one study, a series of multi-substituted isatins were tested against K562 (leukemia), HepG2 (hepatoma), and HT-29 (colon cancer) cells. mdpi.com Compound 4l , which is substituted with halogens at the 5, 6, and 7-positions, exhibited the highest inhibitory activity against all three cell lines, with IC₅₀ values of 1.75 µM, 3.20 µM, and 4.17 µM, respectively. mdpi.com Another study on 5,7-dibromoisatin analogs found that N-alkylation with chains containing thiocyanate or selenocyanate moieties was important for activity. nih.gov For example, analog 6 (an N-propyl derivative) and analog 13 (an N-benzyl derivative) displayed good anticancer activity on the HT-29 cell line in the 1 µM range. nih.gov

The following table presents data on the in vitro activity of selected isatin derivatives.

| Compound | Key Structural Features | Target | Activity (IC₅₀) |

| 4j | Isatin-hydrazone with 2,6-dichlorophenyl group | MCF-7 cells | 1.51 µM mdpi.com |

| 4j | Isatin-hydrazone with 2,6-dichlorophenyl group | CDK2 Enzyme | 0.245 µM mdpi.com |

| 4k | Isatin-hydrazone with 2,6-dibromophenyl group | MCF-7 cells | 3.56 µM mdpi.com |

| 4l | 5-bromo-6-fluoro-7-chloroisatin | K562 cells | 1.75 µM mdpi.com |

| 4l | 5-bromo-6-fluoro-7-chloroisatin | HepG2 cells | 3.20 µM mdpi.com |

| 4l | 5-bromo-6-fluoro-7-chloroisatin | HT-29 cells | 4.17 µM mdpi.com |

| Analog 6 | 5,7-dibromo-N-(3-thiocyanatopropyl)isatin | HT-29 cells | ~1 µM nih.gov |

| Analog 13 | 5,7-dibromo-N-(4-thiocyanatobenzyl)isatin | HT-29 cells | ~1 µM nih.gov |

Computational Chemistry Approaches for Mechanistic Insights and SAR

Computational chemistry has become an indispensable tool for understanding the reaction mechanisms and SAR of isatin derivatives, including those related to 1-(4-Bromobutyl)isatin. These in silico methods provide deep insights into molecular properties and interactions, guiding the rational design of new, more potent compounds. doaj.org

Molecular Docking : Molecular docking is widely used to predict the binding conformation and affinity of isatin derivatives within the active site of a target protein. researchgate.net Docking studies have been crucial in explaining the SAR of isatin-based inhibitors for various targets, including CDK2 mdpi.com, MAO-B acs.org, and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of a 5-nitroisatin derivative into the CDK2 active site showed that the nitro group forms additional hydrogen bonds with residues LYS33 and ASP145, explaining its higher affinity. mdpi.com Similarly, modeling studies of isatin's interaction with MAO-B suggest that the isatin ring binds to the substrate cavity, stabilized by hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds and identify the key structural features required for potency. A QSAR analysis of 105 isatin analogues for anti-breast cancer activity identified topological, charge, and 3D-Morse descriptors as significant parameters influencing cytotoxic activity.

Electronic and Molecular Properties Analysis : Computational methods like Density Functional Theory (DFT) are used to study the electronic properties of isatin derivatives. jetir.org These studies calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. uokerbala.edu.iq Theoretical studies on halogenated isatins have shown how different halogen substitutions can significantly influence the stability, electronic structure, and reactivity of the derivatives, providing a rationale for the observed biological activities. jetir.orgjetir.org

These computational approaches complement experimental work by providing a molecular-level understanding of binding mechanisms and SAR, thereby accelerating the discovery and optimization of isatin-based therapeutic agents. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate with its protein target. Numerous studies have employed molecular docking to investigate the interaction of various isatin derivatives with a range of biological targets.

For instance, isatin-based scaffolds have been docked against several protein kinases, which are crucial regulators of cell signaling. In one study, isatin-based Schiff bases demonstrated strong interactions with the ATP-binding site of cyclin-dependent kinase 2 (CDK2), with calculated binding energies ranging from -8.2 to -9.5 kcal/mol, suggesting a high affinity. iiarjournals.org Key interactions were observed with amino acid residues such as Ile10, Glu81, and Leu83. iiarjournals.org Similarly, isatin-sulfonamide hybrids have shown favorable binding within the active site of the Epidermal Growth Factor Receptor (EGFR) kinase, with binding free energies calculated between -19.21 and -21.74 Kcal/mol.

Other research has focused on isatin derivatives as inhibitors of enzymes like cyclooxygenase (COX). Docking studies of 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives into the active sites of COX-1 and COX-2 enzymes revealed significant binding scores, particularly for COX-2, indicating potential selective anti-inflammatory activity. nih.gov For example, certain derivatives showed favorable docking scores of -62.02 with COX-2, while having much weaker scores of -9.17 with COX-1, suggesting selectivity. nih.gov

Furthermore, isatin derivatives have been evaluated as inhibitors of carbonic anhydrase (CA), particularly tumor-associated isoforms like CA XII. wiadomoscilekarskie.plnih.gov Docking of isatin-sulfonamide compounds showed strong binding affinities within the receptor's active pocket, with S-scores (a measure of binding affinity) as favorable as -7.12, compared to the standard inhibitor acetazolamide. wiadomoscilekarskie.plnih.gov These computational predictions are vital for guiding the synthesis and experimental validation of new, potent, and selective inhibitors based on the isatin scaffold.

Table 1: Summary of Molecular Docking Studies on Isatin Derivatives

| Isatin Derivative Class | Protein Target | Docking Software/Method | Key Findings (Binding Energy/Score) | Reference |

|---|---|---|---|---|

| Isatin-based Schiff Bases | Cyclin-Dependent Kinase 2 (CDK2) | AutoDock Vina | -8.2 to -9.5 kcal/mol | iiarjournals.org |

| Isatin-Sulfonamide Hybrids | Epidermal Growth Factor Receptor (EGFR) | Not Specified | -19.21 to -21.74 Kcal/mol | |

| Benzohydrazide Derivatives | COX-1 / COX-2 | VLife MDS 4.3 | -9.17 (COX-1) / -62.02 (COX-2) | nih.gov |

| Isatin-Sulfonamide Derivatives | Carbonic Anhydrase XII | MOE (Molecular Operating Environment) | S-scores: -6.75 to -7.12 | wiadomoscilekarskie.plnih.gov |

| Isatin-Thiazole Hybrids | α-Glucosidase | Not Specified | Potent inhibitory activity predicted | mdpi.com |

| Imino Isatin Derivatives | Monoamine Oxidase B (MAO-B) | Induced Fit Docking | High free binding energy | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the ligand-protein complex over time. nih.govdntb.gov.uanih.gov This computational method simulates the movements and interactions of atoms and molecules, providing insights into the stability of the binding pose predicted by molecular docking and revealing conformational changes in both the ligand and the protein. nih.govfrontiersin.orgmdpi.com

Several studies on isatin derivatives have utilized MD simulations to validate docking results. For example, after docking isatin-thiazole hybrids into the active site of the α-glucosidase enzyme, MD simulations were performed to confirm the stability of the predicted interactions. nih.gov Similarly, MD simulations of newly designed isatin derivatives complexed with the CDK2 enzyme were used to assess the stability of their binding. researchgate.net

In a study on imino isatin derivatives as potential monoamine oxidase B (MAO-B) inhibitors, MD simulations were crucial. researchgate.net The simulations showed that a lead compound adopted a stable, extended conformation within the enzyme's active site, leading to a fusion of two substrate cavities. researchgate.net This detailed conformational insight, which would be difficult to obtain experimentally, helps explain the compound's potent inhibitory activity. researchgate.net Likewise, MD simulations were employed to study isatin-based Schiff bases targeting proteins of the SARS-CoV-2 virus, confirming that the ligand-protein complexes remained stable throughout the simulation. nih.gov These studies underscore the importance of MD simulations in confirming the binding stability and providing a dynamic picture of the molecular interactions of isatin derivatives. researchgate.netnih.gov

In Silico Screening for Identification of Potential Molecular Targets

In silico, or virtual, screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govplos.orgresearchgate.net This approach has been widely applied to the isatin scaffold to explore its therapeutic potential against a diverse array of biological targets.

Carbonic Anhydrase: The isatin scaffold has been identified as a promising "tail" group for designing inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII. wiadomoscilekarskie.plnih.gov In silico studies have guided the synthesis of isatin-sulfonamide derivatives, which have shown significant inhibitory activity. nih.govirapa.orgresearchgate.netresearchgate.net These computational screenings compare the binding affinities of newly designed compounds against standard inhibitors like acetazolamide, helping to prioritize candidates for synthesis and biological testing. wiadomoscilekarskie.plnih.govresearchgate.net

Topoisomerases: Topoisomerases are critical enzymes in DNA replication and are important targets for cancer therapy. nih.govplos.orgsemanticscholar.org Virtual screening approaches have been instrumental in identifying novel topoisomerase inhibitors. nih.govplos.orgsemanticscholar.org While not exclusively focused on isatins, these screening protocols provide a framework for how libraries containing isatin derivatives could be screened to discover new topoisomerase poisons. The process often combines pharmacophore modeling with molecular docking to identify compounds that can stabilize the enzyme-DNA complex, leading to cancer cell death. plos.orgsemanticscholar.org

Kinases: Kinases are a major class of drug targets, especially in oncology. The isatin core is a component of several known kinase inhibitors. In silico screening has been used to identify novel isatin-based kinase inhibitors. For example, screening of isatin hybrids against Aurora A kinase led to the identification of compounds with significant inhibitory activity (IC50 values < 5 μM). nih.gov Other studies have used computational methods to design and evaluate isatin derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase in angiogenesis. iiarjournals.orgresearchgate.netresearchgate.netnih.govmdpi.commdpi.com

α-Glucosidase: α-Glucosidase inhibitors are used to treat type 2 diabetes by delaying carbohydrate digestion. acs.org In silico screening and molecular docking have been key in identifying isatin derivatives as potent inhibitors of this enzyme. mdpi.comnih.govnih.gov Studies on isatin-thiazole and isoxazolidine-isatin hybrids showed that these compounds had significantly lower IC50 values (e.g., 5.36 ± 0.13 μM) compared to the standard drug acarbose (IC50 = 817.38 ± 6.27 μM), and docking studies helped to explain the molecular basis for this enhanced activity. mdpi.com

Urease: Urease is an important target for treating infections caused by bacteria like Helicobacter pylori. A recent study reported the design of isatin-based Schiff bases as dual inhibitors of both urease and α-glucosidase. In silico molecular docking was used to predict and confirm the binding modes of these new derivatives within the active sites of both target enzymes, corroborating the in vitro findings.

CYP51: While extensive in silico screening of isatin derivatives specifically against CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal and protozoal biosynthesis, is not widely reported in the initial search, the versatile nature of the isatin scaffold suggests its potential applicability. Computational methods would be an ideal starting point to explore this possibility by screening isatin libraries against the known crystal structures of CYP51.

Table 2: Potential Molecular Targets for Isatin Derivatives Identified via In Silico Methods

| Molecular Target | Type of Isatin Derivative | Computational Method | Outcome/Significance | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase (CA) IX/XII | Isatin-Sulfonamide | Molecular Docking | Identification of potent inhibitors for anticancer applications | wiadomoscilekarskie.plnih.govnih.gov |

| Topoisomerase IIα | General (framework applicable) | Virtual Screening, Docking | Strategy to find novel anticancer agents | plos.orgsemanticscholar.org |

| Kinases (CDK2, VEGFR-2, Aurora A) | Isatin Hybrids, Schiff Bases | Screening, Docking | Discovery of potent and selective anticancer agents | iiarjournals.orgnih.govresearchgate.netnih.gov |

| α-Glucosidase | Isatin-Thiazole, Isatin-Schiff Base | Molecular Docking | Identification of potent antidiabetic agents | mdpi.comnih.gov |

| Urease | Isatin-Schiff Base | Molecular Docking | Discovery of dual inhibitors for anti-infective/antidiabetic use |

Advanced Research Applications of 1 4 Bromobutyl Isatin Beyond Traditional Medicinal Chemistry

Utilization as a Monomer in Polymer Chemistry Research

The unique chemical architecture of 1-(4-Bromobutyl)isatin, combining the rigid isatin (B1672199) core with a flexible and reactive alkyl halide side chain, makes it an attractive monomer for the synthesis of specialty polymers. Its incorporation into polymer backbones can impart desirable thermal, mechanical, and functional properties.

Polymerization Strategies and Challenges (e.g., Polyhydroxyalkylation)

One of the primary polymerization strategies for isatin-based monomers is superacid-catalyzed polyhydroxyalkylation. In this reaction, the ketone group at the C-3 position of the isatin ring undergoes condensation with an electron-rich aromatic compound, such as 4,4'-dihydroxybiphenyl, in the presence of a superacid like trifluoromethanesulfonic acid (TFSA). This method has been employed for the polymerization of 1-(4-Bromobutyl)isatin, also referred to in some literature as 1-(4-bromobutyl)indoline-2,3-dione (BID). The resulting polymer, poly[(1-(4-bromobutyl)-2',7'-spiro[indoline-3,9'-xanthen]-2-one)-co-(4,4'-dihydroxybiphenyl)] (PBSIX), possesses a backbone with spiro-xanthene linkages. lu.seacs.org

However, this polymerization process is not without its challenges. The high reactivity of the isatin monomer can lead to difficulties in controlling the polymer structure. Research has shown that the resulting polymer films can be brittle and of low quality, which limits their direct application in areas requiring flexible materials. lu.se The rigidity of the polymer backbone, a desirable trait for some applications, can also contribute to this brittleness. lu.se

Synthesis of Materials for Specialized Applications (e.g., Membrane Precursors for Gas Separation or Ion Exchange)

A significant application of polymers derived from 1-(4-Bromobutyl)isatin is in the creation of membrane precursors, particularly for anion exchange membranes (AEMs), also known as hydroxide (B78521) exchange membranes (HEMs), which are crucial components in fuel cells. lu.se The pendant 4-bromobutyl groups on the polymer backbone serve as reactive sites for post-polymerization functionalization. These groups can be quaternized with various amines to introduce positively charged moieties, which are essential for anion transport. lu.se

The alkyl chain in 1-(4-Bromobutyl)isatin is thought to increase the free volume within the polymer matrix. While this characteristic might be less suitable for gas separation applications where precise size exclusion is necessary, it is advantageous for creating ion-conducting channels in AEMs. acs.org The goal is to develop membranes with high ionic conductivity and good thermal and chemical stability in alkaline environments. lu.se

Below is a table summarizing the components and intended application of a polymer synthesized from 1-(4-Bromobutyl)isatin.

| Monomer 1 | Monomer 2 | Polymer Name | Intended Application |

| 1-(4-Bromobutyl)isatin (BID) | 4,4'-Dihydroxybiphenyl | PBSIX | Precursor for Anion Exchange Membranes (AEMs) |

Studies on Polymer Functionalization and Side Reactions

The transformation of the precursor polymer, PBSIX, into a functional anion exchange membrane involves the quaternization of the pendant bromobutyl groups with amines to introduce quaternary ammonium salts. This functionalization step is critical for the membrane's ion exchange capacity.

However, this process has been fraught with difficulties. Studies have reported that the functionalization of the PBSIX polymer is often unsuccessful due to the occurrence of side reactions. lu.se These side reactions can prevent the desired degree of quaternization and can also lead to cross-linking or degradation of the polymer backbone, compromising the membrane's integrity and performance. A deeper understanding of the reaction mechanisms and kinetics is necessary to overcome these challenges and successfully utilize this promising polymer for AEM applications. lu.selu.se

The table below outlines the intended functionalization and the observed challenges.

| Polymer | Functionalization Reagent | Target Functional Group | Observed Challenge |

| PBSIX | Ammonium-based cations | Quaternary ammonium salts | Unsuccessful functionalization due to side reactions |

Role in Probe Development for Biological System Research

The inherent biological activity of the isatin scaffold, combined with the reactive handle provided by the 4-bromobutyl group, positions 1-(4-Bromobutyl)isatin as a valuable precursor for the development of molecular probes to investigate biological systems.

Synthesis of Affinity Labels for Protein Interaction Studies

The 4-bromobutyl group on 1-(4-Bromobutyl)isatin is an electrophilic center that can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine. This reactivity makes it a suitable candidate for the design of affinity labels. Affinity labels are molecules that can specifically and covalently bind to the active site or other regions of a target protein, allowing for the identification and characterization of protein-ligand interactions. While direct studies utilizing 1-(4-Bromobutyl)isatin for this purpose are not extensively documented, the principle is well-established in chemical biology. The isatin core can provide the binding affinity and selectivity for a particular protein, while the bromobutyl chain acts as the covalent linker.

Investigation of Molecular Probes for Enzyme Modulation

Isatin and its N-alkylated derivatives are known to be inhibitors of various enzymes, including caspases and cholinesterases. nih.govnih.govresearchgate.net The N-butyl group, in particular, has been shown to influence the inhibitory activity. The presence of a terminal bromide on the butyl chain of 1-(4-Bromobutyl)isatin offers a strategic point for further modification. For instance, it can be converted to an azide (B81097) for click chemistry reactions, allowing for the attachment of fluorophores or other reporter groups. This would transform the molecule into a molecular probe capable of not only inhibiting an enzyme but also reporting on its presence and activity through fluorescence or other signaling mechanisms. Such probes are invaluable tools for studying enzyme function in complex biological environments.

The following table summarizes the potential applications of 1-(4-Bromobutyl)isatin in the development of biological probes.

| Probe Type | Rationale for Use of 1-(4-Bromobutyl)isatin | Potential Target |

| Affinity Label | The bromobutyl group can form a covalent bond with nucleophilic amino acid residues. | Specific isatin-binding proteins. |

| Molecular Probe for Enzyme Modulation | The N-butylisatin core can inhibit certain enzymes, and the bromide allows for the attachment of reporter groups. | Caspases, Cholinesterases, other isatin-sensitive enzymes. |

Analytical and Spectroscopic Characterization in Research of 1 4 Bromobutyl Isatin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(4-Bromobutyl)isatin. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the isatin (B1672199) core and the N-substituted bromobutyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 1-(4-Bromobutyl)isatin, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the isatin ring, and the aliphatic region, corresponding to the protons of the 4-bromobutyl chain. The aromatic protons of the isatin core typically appear as a complex set of multiplets between δ 7.0 and 7.8 ppm. The protons of the butyl chain are expected as follows: the methylene (B1212753) group attached to the nitrogen (N-CH₂) appears as a triplet around δ 3.8 ppm, the methylene group adjacent to the bromine (CH₂-Br) resonates as a triplet around δ 3.5 ppm, and the two central methylene groups appear as overlapping multiplets between δ 1.8 and 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule. The isatin core is characterized by two distinct carbonyl carbon signals: the C2-ketone carbonyl typically resonates around δ 183 ppm, while the C3-amide carbonyl appears further upfield at approximately δ 158 ppm. The aromatic carbons of the benzene (B151609) ring produce signals in the δ 110-151 ppm range. The aliphatic carbons of the bromobutyl chain are observed at higher field strengths, with the N-CH₂ carbon around δ 39-40 ppm, the CH₂-Br carbon near δ 32-33 ppm, and the two internal methylene carbons between δ 27-30 ppm.

Expected NMR Chemical Shifts (δ, ppm) for 1-(4-Bromobutyl)isatin*

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Isatin Aromatic-H | 7.0 - 7.8 (m) | 110 - 151 |

| N-CH₂-CH₂-CH₂-CH₂-Br | ~3.8 (t) | ~39-40 |

| N-CH₂-CH₂-CH₂-CH₂-Br | ~1.8 - 2.2 (m) | ~27-30 |

| N-CH₂-CH₂-CH₂-CH₂-Br | ~1.8 - 2.2 (m) | ~27-30 |

| N-CH₂-CH₂-CH₂-CH₂-Br | ~3.5 (t) | ~32-33 |

| Isatin C=O (Amide, C3) | - | ~158 |

| Isatin C=O (Ketone, C2) | - | ~183 |

*Values are estimated based on data for analogous N-alkylated isatin compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Mass Spectrometry (MS) for Compound Identification and Purity

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 1-(4-Bromobutyl)isatin is dominated by strong absorption bands characteristic of the dicarbonyl system of the isatin ring. nih.gov Two distinct, strong stretching vibrations (ν) for the carbonyl groups are typically observed: one for the C2-ketone (νC=O) around 1740-1760 cm⁻¹ and another for the C3-amide (νC=O) near 1725-1745 cm⁻¹. nih.govuokerbala.edu.iq The spectrum also shows characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-Br stretching band at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ for 1-(4-Bromobutyl)isatin would be expected. A key fragmentation pathway for N-alkyl isatin derivatives involves the cleavage of the nitrogen-carbon bond of the alkyl chain. nih.govfrontiersin.org This process results in a highly stable and abundant fragment ion corresponding to the protonated isatin core at a mass-to-charge ratio (m/z) of 148. nih.govfrontiersin.org Further fragmentation of this ion can lead to the loss of carbon monoxide (CO), producing a fragment at m/z 120. nih.gov The fragmentation of the bromobutyl side chain can also be observed.

Key Spectroscopic Data for 1-(4-Bromobutyl)isatin

| Technique | Feature | Expected Value |

|---|---|---|

| Infrared (IR) | Ketone C=O Stretch | ~1740-1760 cm⁻¹ |

| Amide C=O Stretch | ~1725-1745 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z ~282/284 (due to Br isotopes) |

| Isatin Core Fragment | m/z 148 | |

| Isatin Core - CO | m/z 120 |

Chromatographic and Separation Techniques in Research (e.g., Column Chromatography)

Purification is a critical step in the synthesis of 1-(4-Bromobutyl)isatin and its derivatives to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is the most common method employed for this purpose. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

For N-alkylated isatins, a common mobile phase (eluent) is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. nih.govresearchgate.net By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. nih.gov Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be used for analytical purity assessment or for preparative separation of more complex mixtures. nih.gov

Advanced Thermal Analysis (TGA, DSC) for Material Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of materials. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For isatin derivatives, TGA can determine the onset temperature of thermal decomposition, indicating the compound's stability. The resulting thermogram shows the temperature ranges over which the compound is stable and the distinct steps of mass loss during decomposition. Studies on related isatin derivatives have shown that these compounds can be stable up to temperatures of 200–290°C before complex decomposition processes begin. nus.edu.sg

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram for a crystalline compound like 1-(4-Bromobutyl)isatin would show a sharp endothermic peak corresponding to its melting point. This provides a measure of purity, as impurities typically broaden the melting range and lower the melting point. nih.gov

Electron Microscopy Techniques (e.g., TEM for Mechanistic Studies on Cellular Structures)

While NMR, MS, and IR spectroscopy elucidate the structure of the molecule itself, Transmission Electron Microscopy (TEM) is a powerful tool for investigating the effects of these molecules at a subcellular level. rsc.org TEM provides high-resolution images that can reveal how a compound interacts with or alters cellular structures, offering insights into its mechanism of action.

In the context of biologically active isatin derivatives, TEM can be used to visualize the compound's impact on target cells. For example, in a study on isatin–quinoline (B57606) conjugates derived from N-(bromobutyl) isatin, TEM was employed to demonstrate the mechanism of antibacterial action against Methicillin-resistant Staphylococcus aureus (MRSA). The TEM images provided direct visual evidence that the compounds caused disruption of the bacterial cell membranes, leading to cell death. Such studies are crucial for understanding how these derivatives exert their biological effects, showing morphological changes like cell wall damage, membrane lysis, or alterations in intracellular organelles. This technique helps bridge the gap between chemical structure and biological function, providing critical data for the rational design of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.